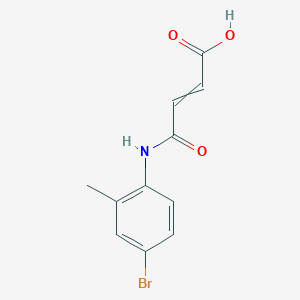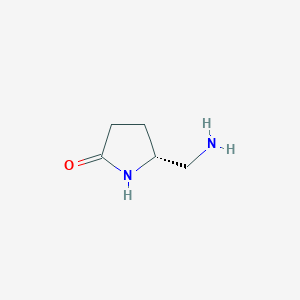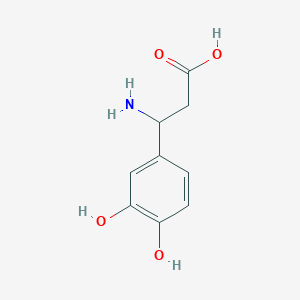
1,4,5,6-Tetrahydro-pyrimidine-5-carboxylic acid ethyl ester; hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6-Tetrahydro-pyrimidine-5-carboxylic acid ethyl ester; hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as THP-ET hydrochloride and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of THP-ET hydrochloride is not fully understood, but it has been shown to modulate the activity of certain neurotransmitters in the brain. Specifically, THP-ET hydrochloride has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a critical role in mood regulation and cognitive function.
Biochemical and Physiological Effects:
THP-ET hydrochloride has been shown to have a wide range of biochemical and physiological effects, including increased dopamine and serotonin release, improved cognitive function, and reduced anxiety and depression symptoms. Additionally, THP-ET hydrochloride has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of a variety of diseases and disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of THP-ET hydrochloride is its ability to modulate neurotransmitter activity in a precise and controlled manner. This makes it a valuable tool for studying the effects of neurotransmitters on behavior and cognition. However, one limitation of THP-ET hydrochloride is its relatively short half-life, which can make it difficult to use in long-term studies.
Direcciones Futuras
There are a number of potential future directions for research on THP-ET hydrochloride. One area of interest is the development of new drugs that target the same neurotransmitter systems as THP-ET hydrochloride, but with improved pharmacological properties. Additionally, THP-ET hydrochloride could be used to investigate the role of neurotransmitters in the development of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, THP-ET hydrochloride could be used to study the effects of neurotransmitters on other physiological systems, such as the immune system and the cardiovascular system.
In conclusion, THP-ET hydrochloride is a valuable compound for scientific research due to its ability to modulate neurotransmitter activity and its wide range of biochemical and physiological effects. Further research on this compound could lead to the development of new drugs for the treatment of neurological disorders and a better understanding of the role of neurotransmitters in the body.
Métodos De Síntesis
The synthesis of THP-ET hydrochloride involves the reaction of ethyl acetoacetate with urea and formaldehyde in the presence of hydrochloric acid. The resulting product is then purified through a series of chemical reactions and recrystallization steps to yield a highly pure form of THP-ET hydrochloride.
Aplicaciones Científicas De Investigación
THP-ET hydrochloride has been used in a variety of scientific research applications, including the study of neurotransmitter systems in the brain, the development of new drugs for the treatment of neurological disorders, and the investigation of cellular signaling pathways.
Propiedades
Número CAS |
188719-54-2 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
ethyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-7(10)6-3-8-5-9-4-6/h5-6H,2-4H2,1H3,(H,8,9) |
Clave InChI |
USADHMZWJIGMJJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CNC=NC1 |
SMILES canónico |
CCOC(=O)C1CNC=NC1 |
Sinónimos |
5-Pyrimidinecarboxylicacid,1,4,5,6-tetrahydro-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)






![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)




![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
